molecular formula C10H9ClN2O B3386480 3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole CAS No. 73217-34-2

3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

Cat. No. B3386480
CAS RN: 73217-34-2
M. Wt: 208.64 g/mol
InChI Key: IHFBPVISJMSYSI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole” would depend on the conditions and reactants present. Similar compounds have been known to undergo reactions such as free radical substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole” would depend on its molecular structure. Similar compounds are often colorless liquids that are denser than water .

Mechanism of Action

The mechanism of action of “3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole” would depend on its application. For example, if it were used as a pharmaceutical, its mechanism of action would depend on its interactions with biological molecules .

Safety and Hazards

Like many chemical compounds, “3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole” could potentially pose safety hazards. It could be toxic by ingestion, inhalation, and skin absorption. It could also react with water, releasing flammable, toxic, or corrosive gases .

Future Directions

The future directions for research on “3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole” would likely involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity with other compounds, and exploring its potential uses in fields such as pharmaceuticals or materials science .

properties

IUPAC Name

3-(chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-4-2-3-5-8(7)10-12-9(6-11)13-14-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFBPVISJMSYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601221172
Record name 3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

CAS RN

73217-34-2
Record name 3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73217-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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